2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine
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Overview
Description
2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine is an organic compound with the molecular formula C6H4F3NO. It is a white to off-white solid that is used as an intermediate in organic synthesis. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine involves starting with 2-chloro-6-trifluoromethylpyridine. The chlorine atom is replaced with a hydroxyl group through a reaction that requires high temperatures and strong bases . Another method involves the fluorination of carboxyl groups to obtain the trifluoromethylpyridine product .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves mixing 2-chloro-6-trifluoromethylpyridine with a potassium hydroxide aqueous solution and conducting a closed reaction. After the reaction, hydrochloric acid is added to neutralize the mixture, followed by centrifugation, washing, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced, often in the presence of catalysts like platinum dioxide, to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as methoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like platinum dioxide are used in hydrogenation reactions.
Substitution: Reagents like methyl iodide are used for substituting the hydroxyl group with methoxy groups.
Major Products
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms such as amines or alcohols.
Substitution: Methoxy-substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its trifluoromethyl group enhances its binding affinity to various biological targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar in structure but lacks the phenyl group.
6-Trifluoromethyl-1H-pyridin-2-one: Another closely related compound with similar properties.
Uniqueness
2-Hydroxy-6-(2-trifluoromethylphenyl)pyridine is unique due to its specific combination of a hydroxyl group and a trifluoromethylphenyl group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts .
Properties
IUPAC Name |
6-[2-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-5-2-1-4-8(9)10-6-3-7-11(17)16-10/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTRANZOWVJCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683015 |
Source
|
Record name | 6-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-71-4 |
Source
|
Record name | 6-[2-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60683015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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